molecular formula C14H17ClN4O B6659795 N-(2,3-dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide;hydrochloride

N-(2,3-dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide;hydrochloride

Cat. No.: B6659795
M. Wt: 292.76 g/mol
InChI Key: WKNXQVVJLZNOTR-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety fused with a pyrazole ring, making it a unique structure with potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and therapeutic uses.

Properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-9-12(8-16-18(9)2)14(19)17-11-3-4-13-10(7-11)5-6-15-13;/h3-4,7-8,15H,5-6H2,1-2H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXQVVJLZNOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC3=C(C=C2)NCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 2,3-dihydro-1H-indole, is subjected to a series of reactions to introduce functional groups at the 5-position.

    Pyrazole Ring Formation: The intermediate is then reacted with 1,5-dimethylpyrazole-4-carboxylic acid under conditions that promote cyclization, forming the pyrazole ring.

    Amidation: The carboxylic acid group is converted to an amide, completing the formation of the target compound.

    Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the amide group, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with various substituents introduced at specific positions on the rings.

Scientific Research Applications

N-(2,3-Dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings are known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

    N-(2,3-Dihydro-1H-indol-5-yl)-acetaMide: Shares the indole moiety but differs in the pyrazole ring and functional groups.

    5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another indole derivative with a different heterocyclic ring system.

Uniqueness: N-(2,3-Dihydro-1H-indol-5-yl)-1,5-dimethylpyrazole-4-carboxamide;hydrochloride is unique due to its specific combination of indole and pyrazole rings, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its applicability in various research and industrial contexts.

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in multiple scientific disciplines

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